The compound 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The intricate structure of this compound suggests that it may interact with various biological targets, making it a subject of interest in drug development.
This compound can be synthesized through multi-step organic reactions, typically involving the formation of the quinazolinone core and subsequent modifications to introduce various functional groups. The synthesis details can be found in specialized chemical databases and scientific literature.
The compound is classified as a synthetic organic molecule. Its structure includes elements characteristic of quinazolinones and oxazoles, which are known for their pharmacological significance. The presence of a methoxy group and a sulfanyl group further enhances its potential reactivity and biological activity.
The synthesis of 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can be represented by the following molecular formula:
Property | Data |
---|---|
Molecular Formula | C20H26N4O3S |
Molecular Weight | 402.51 g/mol |
IUPAC Name | 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one |
InChI | InChI=1S/C20H26N4O3S |
Canonical SMILES | CC(C)OC(C)CNC(=O)C1=CN=CN1C(=O)C(C)C |
This compound's structural complexity allows for multiple points of interaction with biological targets, which is crucial for its potential therapeutic applications.
The compound is capable of undergoing various chemical reactions due to its functional groups:
These reactions typically require specific reagents and conditions such as temperature control and solvent choice to drive the desired transformations while minimizing side reactions.
The mechanism of action for 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within cells:
The specific interactions at the molecular level are still under investigation but are essential for understanding how this compound exerts its biological effects.
The physical properties include:
Chemical properties include:
The compound shows promise in several scientific applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: